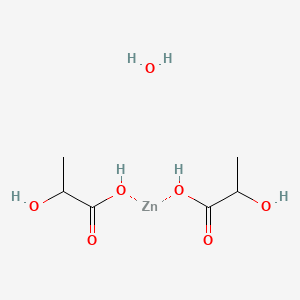
4,7-Methano-1H-inden-6-ol,3a,4,5,6,7,7a-hexahydro-,6-propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Methano-1H-inden-6-ol,3a,4,5,6,7,7a-hexahydro-,6-propanoate is an organic compound with a complex tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-inden-6-ol,3a,4,5,6,7,7a-hexahydro-,6-propanoate typically involves esterification reactions. One common method is the reaction of the corresponding alcohol with propanoic acid in the presence of an acid catalyst . The reaction conditions often include heating and the use of a solvent to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. The use of continuous reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Methano-1H-inden-6-ol,3a,4,5,6,7,7a-hexahydro-,6-propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4,7-Methano-1H-inden-6-ol,3a,4,5,6,7,7a-hexahydro-,6-propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies, particularly in understanding enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism by which 4,7-Methano-1H-inden-6-ol,3a,4,5,6,7,7a-hexahydro-,6-propanoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzyme inhibition or activation .
Comparación Con Compuestos Similares
Similar Compounds
4,7-Methano-1H-inden-6-ol,3a,4,5,6,7,7a-hexahydro-, acetate: This compound has a similar structure but with an acetate group instead of a propanoate group.
Tricyclodecenyl acetate: Another structurally related compound used in similar applications.
Uniqueness
4,7-Methano-1H-inden-6-ol,3a,4,5,6,7,7a-hexahydro-,6-propanoate is unique due to its specific ester group, which can influence its reactivity and applications. The propanoate group may provide different chemical properties compared to other esters, making it valuable in specific research and industrial contexts.
Propiedades
Fórmula molecular |
C13H18O2 |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
[(1R,7R)-8-tricyclo[5.2.1.02,6]dec-4-enyl] propanoate |
InChI |
InChI=1S/C13H18O2/c1-2-13(14)15-12-7-8-6-11(12)10-5-3-4-9(8)10/h3,5,8-12H,2,4,6-7H2,1H3/t8-,9?,10?,11-,12?/m1/s1 |
Clave InChI |
ZPFJBPIFMMENKC-FTLHOPIBSA-N |
SMILES isomérico |
CCC(=O)OC1C[C@H]2C[C@@H]1C3C2CC=C3 |
SMILES canónico |
CCC(=O)OC1CC2CC1C3C2CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoate](/img/structure/B13834079.png)
![1-[5-Fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine](/img/structure/B13834089.png)

![7-[(Hydroxy-2-thienyl-3-thienylacetyl)oxy]-9,9-dimethyl-3-Oxa-9-azoniatricyclo[3.3.1.02,4]nonane Bromide](/img/structure/B13834108.png)







